Cas no 38077-12-2 (1-Butanone,1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]-)

1-Butanone,1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]- structure
38077-12-2 structure
Product Name:1-Butanone,1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]-
CAS No:38077-12-2
MF:C22H25F2NO2
MW:373.436213254929
CID:310137
PubChem ID:100146
Update Time:2025-04-19

1-Butanone,1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone,1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]-
    • 1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one
    • 1-(4-Fluorophenyl)-4-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)-1-butanone
    • 1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)-
    • BRN 1553352
    • Dihydrolenperone
    • Dihydro-lenperone
    • NSC343513
    • Rmi 11974
    • CHEMBL188237
    • 1-Butanone, 1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]-
    • SMR001874907
    • 1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxy-methyl]-1-piperidyl]butan-1-one
    • NSC-343513
    • AKOS040751578
    • 1-(4-fluorophenyl)-4-{4-[(4-fluorophenyl)(hydroxy)methyl]-1-piperidinyl}-1-butanone
    • SCHEMBL11621413
    • RMI11974;NSC 343513
    • 1-(4-Fluoro-phenyl)-4-{4-[(4-fluoro-phenyl)-hydroxy-methyl]-piperidin-1-yl}-butan-1-one
    • 9RJ5N8VE7Z
    • RMI-11974
    • BDBM50154453
    • NCI60_003049
    • Q27272983
    • MLS003170994
    • 4-(p-Fluoro-alpha-hydroxybenzyl)-1-[3-(p-fluorobenzoyl)propyl]piperidine
    • NSC 343513
    • 4'-FLUORO-4-(4-(P-FLUORO-.ALPHA.-HYDROXYBENZYL)PIPERIDINO)BUTYROPHENONE
    • 1-(4-Fluorophenyl)-4-(4-[(4-fluorophenyl)(hydroxy)methyl]-1-piperidinyl)-1-butanone #
    • 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)(hydroxy)methyl)piperidin-1-yl)butan-1-one
    • 38077-12-2
    • 1-(4-Fluorophenyl)-4-(4-((4-fluorophenyl)(hydroxy)methyl)-1-piperidinyl)-1-butanone
    • NCI-343513
    • UNII-9RJ5N8VE7Z
    • Inchi: 1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2
    • InChI Key: ICAYNKLSQSKOJZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1CCN(CCCC(C2C=CC(=CC=2)F)=O)CC1)O

Computed Properties

  • Exact Mass: 373.18545
  • Monoisotopic Mass: 373.185
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.195
  • Boiling Point: 513°Cat760mmHg
  • Flash Point: 264.1°C
  • Refractive Index: 1.558
  • PSA: 40.54
  • LogP: 4.31120

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